2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.
Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like phosphorus pentachloride.
Synthesis of the thiadiazole ring: This involves the reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 5-amino-1,3,4-thiadiazole in the presence of a base.
Final coupling reaction: The thiadiazole intermediate is then coupled with 2-(4-methoxyphenyl)ethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Agricultural Science: The compound is explored for its herbicidal properties, particularly in controlling broadleaf weeds.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2-(4-methoxyphenyl)ethylamine: Shares the methoxyphenyl group, used in various synthetic applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its combined structural features of a thiadiazole ring and a dichlorophenoxy group, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C19H17Cl2N3O3S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-26-14-6-2-12(3-7-14)4-9-18-23-24-19(28-18)22-17(25)11-27-16-8-5-13(20)10-15(16)21/h2-3,5-8,10H,4,9,11H2,1H3,(H,22,24,25) |
InChI Key |
ONFVIOHVJHTUQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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